Regioisomeric Fluorine Substitution Pattern: 2,5-Difluorophenyl vs. 2,4-Difluorophenyl Differentiation
The 2,5-difluorophenyl substitution pattern imparts a distinct molecular electrostatic potential and dihedral angle relative to the imidazo[1,2-a]pyridine core compared to the 2,4-difluorophenyl regioisomer (CAS 1379169-69-3). This positional difference is critical because fluorine substituent placement on the aryl ring can alter target binding by up to 10-fold or more in certain imidazopyridine-based inhibitor series, as documented in TrkA kinase inhibitor patents where individual 2,5-difluorophenyl-containing compounds are enumerated separately from other regioisomers within SAR claims [1]. The 2,5-difluorophenyl regioisomer is commercially supplied at 95% purity, while the 2,4-difluorophenyl variant is available at a higher 98% specification from some vendors , indicating differential synthetic accessibility and purification requirements between regioisomers.
| Evidence Dimension | Fluorine substitution pattern and commercial purity |
|---|---|
| Target Compound Data | 2,5-Difluorophenyl substituent; commercially available at 95% purity (AKSci, Leyan); MW 249.26 |
| Comparator Or Baseline | 2,4-Difluorophenyl regioisomer (CAS 1379169-69-3); commercially available at 98% purity (Leyan); MW 249.26 |
| Quantified Difference | Regioisomeric shift of fluorine from meta/para (2,4) to meta/para (2,5) positions; purity differential of 3 percentage points favoring the 2,4-isomer from certain suppliers |
| Conditions | Commercial sourcing landscape; structural comparison of regioisomeric 2-aryl-tetrahydroimidazo[1,2-a]pyridin-6-amines |
Why This Matters
Procurement decisions must match the specific fluorine regioisomer to the intended SAR hypothesis, as regioisomeric substitution can produce divergent biological activity profiles that are not interchangeable even when molecular formula and molecular weight are identical.
- [1] Dr. Reddy's Laboratories Ltd. SUBSTITUTED IMIDAZO[1,2-a]PYRIDINE COMPOUNDS AS TROPOMYOSIN RECEPTOR KINASE A (TrkA) INHIBITORS. US Patent US20160279109A1, 2016. Claims enumerating 2,5-difluorophenyl-pyrrolidinyl-imidazo[1,2-a]pyridine compounds. View Source
